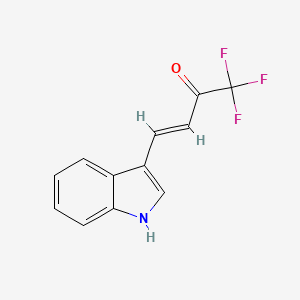
Dextromethorphan-d3 Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextromethorphan-d3 Hydrobromide is a deuterated form of Dextromethorphan Hydrobromide, a widely used antitussive agent. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. This compound is primarily used in research settings to study the metabolism and pharmacokinetics of dextromethorphan.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan-d3 Hydrobromide involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated acids.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions: Dextromethorphan-d3 Hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dextrophan-d3, a major metabolite.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Halogenation and other substitution reactions can modify the molecule further.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or other nucleophiles.
Major Products:
Dextrorphan-d3: Formed through oxidation.
Various Substituted Derivatives: Depending on the substitution reactions performed.
科学的研究の応用
Dextromethorphan-d3 Hydrobromide has several applications in scientific research, including:
Pharmacokinetic Studies: Used to trace the metabolism and distribution of dextromethorphan in the body.
Drug Interaction Studies: Helps in understanding how dextromethorphan interacts with other drugs.
Biological Research: Used in studies involving the central nervous system due to its action on NMDA receptors.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes.
作用機序
Dextromethorphan-d3 Hydrobromide exerts its effects primarily through:
NMDA Receptor Antagonism: It acts as a low-affinity uncompetitive antagonist of the NMDA receptor, which plays a role in modulating pain and neuroprotection.
Sigma-1 Receptor Agonism: It also acts as an agonist at sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter release.
Nicotinic Receptor Antagonism: It can antagonize α3/β4 nicotinic receptors, contributing to its effects on the central nervous system.
類似化合物との比較
Dextromethorphan Hydrobromide: The non-deuterated form, commonly used as an antitussive.
Dextrorphan: The primary active metabolite of dextromethorphan.
Levorphanol: A related compound with similar structure but different pharmacological properties.
Uniqueness: Dextromethorphan-d3 Hydrobromide is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required.
特性
CAS番号 |
1443149-12-9 |
|---|---|
分子式 |
C₁₈H₂₃D₃BrNO |
分子量 |
355.33 |
同義語 |
(9α,13α,14α)-3-Methoxy-d3-17-(methyl)morphinan Hydrobromide; (+)-3-Methoxy-d3-N-(methyl-d3)morphinan; d-3-Methoxy-d3-N-(methyl-d3)morphinan Hydrobromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)
![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)





